5-((2,5-Dichlorophenyl)thio)pentan-2-one
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Overview
Description
5-((2,5-Dichlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12Cl2OS and a molecular weight of 263.18 g/mol . It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a pentanone chain. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable pentanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((2,5-Dichlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
5-((2,5-Dichlorophenyl)thio)pentan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, although specific medicinal uses are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((2,5-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether linkage and dichlorophenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-((2,4-Dichlorophenyl)thio)pentan-2-one
- 5-((2,6-Dichlorophenyl)thio)pentan-2-one
- 5-((2,5-Difluorophenyl)thio)pentan-2-one
Uniqueness
5-((2,5-Dichlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-8(14)3-2-6-15-11-7-9(12)4-5-10(11)13/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FJCZNSGPOOXGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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